molecular formula C6H14Cl2N2 B8095622 N'-prop-2-ynylpropane-1,3-diamine;dihydrochloride

N'-prop-2-ynylpropane-1,3-diamine;dihydrochloride

Cat. No.: B8095622
M. Wt: 185.09 g/mol
InChI Key: UJJUNAQKCGSMIQ-UHFFFAOYSA-N
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Description

N’-prop-2-ynylpropane-1,3-diamine;dihydrochloride is a chemical compound that belongs to the class of diamines. It is characterized by the presence of two amine groups attached to a propane backbone, with an additional propargyl group attached to one of the nitrogen atoms. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-prop-2-ynylpropane-1,3-diamine;dihydrochloride typically involves the reaction of 1,3-diaminopropane with propargyl bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of N’-prop-2-ynylpropane-1,3-diamine;dihydrochloride follows similar synthetic routes but may involve optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compound.

Chemical Reactions Analysis

Types of Reactions

N’-prop-2-ynylpropane-1,3-diamine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The propargyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the propargyl group under basic conditions.

Major Products Formed

The major products formed from these reactions include imines, nitriles, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-prop-2-ynylpropane-1,3-diamine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination complexes.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of cardiovascular diseases and neurological disorders.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-prop-2-ynylpropane-1,3-diamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The propargyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate signaling pathways by binding to receptors and altering their function.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diaminopropane: A simple diamine with similar structural features but lacking the propargyl group.

    N,N’-Diarylpropane-1,3-diamines: Compounds with aromatic groups attached to the nitrogen atoms, exhibiting different chemical and biological properties.

    N’-pyridin-2-ylpropane-1,3-diamine: A derivative with a pyridine ring, used in coordination chemistry and catalysis.

Uniqueness

N’-prop-2-ynylpropane-1,3-diamine;dihydrochloride is unique due to the presence of the propargyl group, which imparts distinct reactivity and potential biological activity. This structural feature allows for the formation of covalent bonds with molecular targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

N'-prop-2-ynylpropane-1,3-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2ClH/c1-2-5-8-6-3-4-7;;/h1,8H,3-7H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJUNAQKCGSMIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNCCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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